molecular formula C17H13FN4O2S B12486684 (5Z)-2-(4-fluorophenyl)-5-{[(4-methylphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide CAS No. 678549-68-3

(5Z)-2-(4-fluorophenyl)-5-{[(4-methylphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B12486684
CAS No.: 678549-68-3
M. Wt: 356.4 g/mol
InChI Key: NRBJGOMEENRFGQ-UHFFFAOYSA-N
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Description

(5Z)-2-(4-fluorophenyl)-5-{[(4-methylphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a fluorophenyl group, and a methylphenylcarbonyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-fluorophenyl)-5-{[(4-methylphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with 4-methylbenzoyl chloride to form an intermediate, which is then reacted with thiosemicarbazide under acidic conditions to yield the desired thiadiazole compound. The reaction conditions often involve temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-fluorophenyl)-5-{[(4-methylphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25°C to 50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0°C to 25°C.

    Substitution: Sodium methoxide, potassium tert-butoxide; temperatures around 50°C to 100°C.

Major Products

Scientific Research Applications

(5Z)-2-(4-fluorophenyl)-5-{[(4-methylphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-fluorophenyl)-5-{[(4-methylphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-2-(4-fluorophenyl)-5-{[(4-methylphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide is unique due to its specific combination of functional groups and its potential applications in multiple scientific fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

CAS No.

678549-68-3

Molecular Formula

C17H13FN4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-(4-methylbenzoyl)iminothiadiazole-4-carboxamide

InChI

InChI=1S/C17H13FN4O2S/c1-10-2-4-11(5-3-10)16(24)20-17-14(15(19)23)21-22(25-17)13-8-6-12(18)7-9-13/h2-9H,1H3,(H2,19,23)

InChI Key

NRBJGOMEENRFGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=C2C(=NN(S2)C3=CC=C(C=C3)F)C(=O)N

Origin of Product

United States

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